molecular formula C14H19NO4S B11436439 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-3-carboxylic acid

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B11436439
M. Wt: 297.37 g/mol
InChI Key: WPGTWXJRWIEJEQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzenesulfonyl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a 3,4-dimethylbenzenesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylbenzenesulfonyl)piperidine-3-carboxylic acid typically involves the sulfonylation of piperidine derivatives. One common method includes the reaction of piperidine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylbenzenesulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-Dimethylbenzenesulfonyl)piperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

  • 1-(3,5-Dimethylbenzenesulfonyl)piperidine-3-carboxylic acid
  • 1-(3,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid
  • 1-(3,4-Dimethylbenzenesulfonyl)pyrrolidine-3-carboxylic acid

Comparison: 1-(3,4-Dimethylbenzenesulfonyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO4S/c1-10-5-6-13(8-11(10)2)20(18,19)15-7-3-4-12(9-15)14(16)17/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,16,17)

InChI Key

WPGTWXJRWIEJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O)C

Origin of Product

United States

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